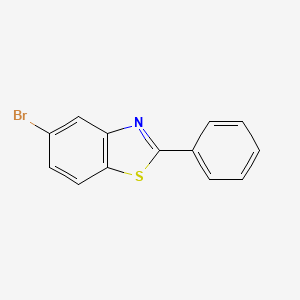

5-Bromo-2-phenyl-1,3-benzothiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBZNELRSIALOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Bromo 2 Phenyl 1,3 Benzothiazole

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within 5-Bromo-2-phenyl-1,3-benzothiazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the phenyl group would likely appear as a multiplet, while the three protons on the benzothiazole (B30560) ring system would exhibit distinct signals. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons (H4 and H6) due to its electron-withdrawing nature. For comparison, in the related compound 4-Bromo-2-phenylbenzo[d]thiazole, the aromatic protons resonate between δ 7.3–8.1 ppm. In ortho-substituted aminophenyl benzothiazoles, proton signals appear in the range of 6.10–8.10 ppm. mdpi.comuq.edu.au

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom (C2) where the phenyl group is attached is expected to have a chemical shift in the range of δ 165-170 ppm. For instance, the C2 carbon in 4-Bromo-2-phenylbenzo[d]thiazole appears at δ 168.06 ppm. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity. Other aromatic carbons would appear in the typical region of δ 120-140 ppm. In a study of various 2-aryl benzothiazole derivatives, the carbon atoms bonded to nitrogen (C2 and C3a) showed chemical shifts in the low-field region. mdpi.com

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 7.0 - 8.5 | Aromatic protons. The exact splitting patterns depend on the coupling between adjacent protons on both the benzothiazole and phenyl rings. |

| ¹³C NMR | 120 - 170 | Includes signals for all aromatic carbons, with the C2 carbon appearing at the lower field end of the spectrum. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds are typically observed in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ range. For example, in 6-Bromo-2-phenylbenzo[d]thiazole, these peaks are seen at 1584 cm⁻¹ and 1477 cm⁻¹. acgpubs.org

C-Br Stretching: The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, which typically appears in the fingerprint region, around 690–750 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N (Thiazole) | 1500 - 1600 | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Stretching |

| C-Br | 690 - 750 | Stretching |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 290 g/mol , considering the major isotopes of bromine (⁷⁹Br or ⁸¹Br).

The mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). A common fragmentation pathway for phenylthiazoles involves the loss of the H-C≡N moiety. acs.org

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds provides significant insight into its likely molecular geometry and crystal packing.

Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. For 2-phenyl-benzothiazole derivatives, a key structural feature is the dihedral angle between the plane of the benzothiazole ring system and the phenyl ring.

In a related compound, {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone, the dihedral angle between the benzothiazole and a phenylmethanone group is 63.4(2)°. analis.com.myresearchgate.net In another analog, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the dihedral angle between the benzothiazole unit and the 4-bromophenyl ring is 10.45(11)°. uq.edu.auiucr.org This suggests that the phenyl ring in this compound is likely twisted out of the plane of the benzothiazole moiety, a common feature in such structures to minimize steric hindrance.

Table 3: Anticipated Bond Parameters and Torsion Angles for this compound

| Parameter | Expected Value | Note |

| C-S Bond Length | ~1.74 Å | Typical for thiazole rings. |

| C=N Bond Length | ~1.37 Å | Typical for thiazole rings. |

| C-Br Bond Length | ~1.90 Å | Standard for brominated aromatic rings. |

| Dihedral Angle (Benzothiazole-Phenyl) | 10-65° | Varies depending on crystal packing forces and substitution patterns. |

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid.

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds may be present, linking molecules into larger assemblies. In the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, intermolecular C-H···N and C-H···S hydrogen bonds are observed. uq.edu.auiucr.org

π-π Stacking: The planar aromatic rings of the benzothiazole and phenyl groups can engage in π-π stacking interactions. These are attractive, noncovalent interactions between aromatic rings. In the crystal structure of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone, π-π interactions with a centroid-centroid distance of 3.863(1) Å are noted, which help to stabilize the molecular assembly. analis.com.myresearchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding (Br···N or Br···S interactions), which is a directional, non-covalent interaction. In some bromo-substituted crystal structures, secondary Br···Br interactions have also been observed. iucr.org

These combined interactions lead to the formation of a stable, three-dimensional supramolecular architecture in the solid state.

Studies on Absolute Configuration (if applicable to chiral derivatives)

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. Consequently, the determination of absolute configuration is not applicable to the compound itself.

However, chirality can be introduced by adding a stereogenic center to the molecule, creating chiral derivatives. While the synthesis of such derivatives is conceivable, a detailed search of scientific literature did not reveal specific studies focused on the absolute configuration of chiral derivatives of this compound.

In the broader context of bromo-substituted heterocyclic compounds, the absolute configuration of chiral derivatives is typically determined and confirmed using a combination of techniques. These include single-crystal X-ray diffraction, which provides a definitive 3D structure, and chiroptical methods like Electronic Circular Dichroism (ECD) and the measurement of optical rotation (OR). mdpi.com These experimental results are often corroborated by quantum chemical calculations. mdpi.com

For instance, in a study on the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a related chiral bromo-compound, researchers successfully assigned the absolute configuration. mdpi.com They first synthesized the separate enantiomers and obtained suitable crystals for X-ray analysis. The analysis confirmed the absolute configurations as R and S for the respective isomers. mdpi.com This was further validated by comparing the experimentally measured ECD spectra and optical rotation values with those predicted by theoretical calculations using density functional theory (DFT). mdpi.com A strong correlation between the experimental and calculated data provides a high degree of confidence in the assignment of the absolute configuration. mdpi.com

Table 1: Example of Experimental and Calculated Optical Rotation (OR) Data for Assignment of Absolute Configuration in a Chiral Bromo-substituted Compound Data presented is for (R/S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide as a methodological example.

| Compound ID | Configuration | Experimental [α]D (c=1, CHCl3) | Calculated [α]D |

| 10a | R | +58.2 | +61.5 |

| 10b | S | -65.9 | -68.2 |

| Source: Adapted from data on a related chiral compound to illustrate the methodology. mdpi.com |

Vibrational Spectroscopy and Electronic Circular Dichroism (ECD)

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of a molecule provides a fingerprint based on the vibrations of its chemical bonds. For this compound, the infrared (IR) and Raman spectra would be dominated by modes characteristic of the benzothiazole and phenyl ring systems.

Studies on similar molecules, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) and other 2-substituted benzothiazoles, have been performed using a combination of experimental spectroscopy (FT-IR, Raman) and computational methods like Density Functional Theory (DFT) for detailed vibrational assignments. nbu.edu.sanih.gov Based on these related studies, the key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond of the thiazole ring gives a characteristic band, often around 1650-1600 cm⁻¹. brieflands.com

C=C stretching: Vibrations from the aromatic rings (both the benzene (B151609) part of the benzothiazole and the phenyl substituent) would appear in the 1600-1450 cm⁻¹ range.

C-S stretching: Associated with the thiazole ring.

C-Br stretching: The vibration of the carbon-bromine bond is expected at lower frequencies.

Ring deformation modes: In-plane and out-of-plane bending vibrations of the aromatic rings occur at lower wavenumbers.

DFT calculations on various 1,3-benzothiazole derivatives have shown that the C=N bond length of the thiazole ring can vary depending on the electronic nature of the substituent at the 2-position. nbu.edu.sa This, in turn, would influence the frequency of its stretching vibration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Since this compound itself is achiral, it would not produce an ECD signal.

This technique becomes relevant only for chiral derivatives. As noted in section 3.2.3, specific studies on chiral derivatives of this compound were not found. However, in the analysis of related chiral molecules, ECD is a powerful tool for assigning absolute configuration. mdpi.com The experimental ECD spectrum is compared with the spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-isomer). mdpi.comnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied. mdpi.com

Computational and Theoretical Investigations of 5 Bromo 2 Phenyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 5-Bromo-2-phenyl-1,3-benzothiazole and its derivatives. These methods provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) or similar basis set, have been used to optimize the molecular geometry. researchgate.net These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized structures provide precise data on bond lengths, bond angles, and dihedral angles.

Beyond structural optimization, DFT is also used to explore the electronic properties of these molecules. researchgate.netbohrium.com Parameters such as dipole moment, polarizability, and hyperpolarizability can be calculated, offering insights into the molecule's response to an external electric field. These properties are crucial for understanding the potential applications of the compound in materials science, particularly in the realm of non-linear optics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and reactivity. bohrium.com

For derivatives of this compound, the HOMO and LUMO energy levels and the corresponding energy gap have been calculated using DFT. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for charge transfer within the molecule, which is a desirable characteristic for various applications, including the development of novel electronic materials. The distribution of the HOMO and LUMO electron densities across the molecule can also be visualized, indicating the regions most likely to be involved in electron donation and acceptance.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a this compound Derivative

| Parameter | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For derivatives of this compound, MESP analysis has been performed to identify the reactive sites. This analysis helps in understanding the intermolecular interactions and the non-covalent bonding preferences of the molecule, which are crucial for its biological activity and crystal packing.

Non-Linear Optical (NLO) Properties Studies

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is often quantified by the first-order hyperpolarizability (β).

Computational studies on related benzothiazole (B30560) derivatives have explored their NLO properties. researchgate.netuminho.pt These studies often involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods. mdpi.com The results from these calculations can indicate whether a compound has the potential to be an effective NLO material. For instance, a high value of β suggests a strong second-order NLO response.

Conformational Analysis and Stability

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities.

For related benzothiazole structures, conformational analysis has been carried out using computational methods to identify the most stable conformers. researchgate.netresearchgate.net By rotating specific bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped out, revealing the low-energy, and therefore more populated, conformations. This information is vital for understanding how the molecule might interact with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes. For example, benzothiazole derivatives have been docked into the active sites of enzymes like α-glucosidase and histone deacetylases (HDACs). f1000research.comresearchgate.net These simulations predict the binding mode of the compound within the enzyme's active site and estimate the binding affinity, often expressed as a docking score or binding energy. f1000research.com A lower binding energy generally indicates a more stable and favorable interaction. The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, provide valuable insights into the structure-activity relationship of these compounds.

Table 2: Molecular Docking Results for Benzothiazole Derivatives against Various Targets

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |

| Benzothiazole-hydroxamic acid hybrid (2E) | HDAC8 | -9.460 f1000research.com |

| Benzothiazole-hydroxamic acid hybrids (2A-E) | HDAC8 | -6.322 to -9.46 f1000research.com |

| 5-Bromo-2-aryl benzimidazole (B57391) derivatives | α-glucosidase | IC50 values provided, not docking scores researchgate.net |

Prediction of Binding Modes and Affinities

Currently, there are no specific published studies that predict the binding modes and affinities of this compound with particular biological targets. A typical computational investigation in this area would involve molecular docking simulations to predict how the compound orients itself within the active site of a target protein.

Such a study would yield data that could be presented as follows:

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets (Hypothetical)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Target A | XXXX | -8.5 | 1.5 µM |

| Target B | YYYY | -7.2 | 10.2 µM |

This analysis would provide a foundational understanding of the compound's potential biological activity by estimating the strength of the interaction with various proteins of interest.

Identification of Key Interacting Residues and Pharmacophoric Features

Detailed identification of key interacting amino acid residues and the essential pharmacophoric features of this compound requires targeted molecular dynamics and docking studies that have not been published. This analysis would pinpoint the specific atoms and functional groups on the compound that are crucial for binding to a receptor.

Key findings would typically be summarized in a table format:

Table 2: Key Interacting Residues and Pharmacophoric Features for this compound at a Hypothetical Target Active Site

| Interacting Residue | Interaction Type | Involved Moiety on Ligand |

|---|---|---|

| Tyr108 | π-π Stacking | Phenyl group |

| Val123 | Hydrophobic | Benzothiazole core |

| Ser245 | Hydrogen Bond | Thiazole (B1198619) Nitrogen |

This information is critical for understanding the mechanism of action at a molecular level and for guiding future drug design efforts.

Structure-Activity Relationship (SAR) Derivations Based on Computational Models

While general SAR studies exist for the benzothiazole class, specific computational models detailing the SAR for this compound are not available. Such a study would computationally model various derivatives to understand how modifications to the core structure affect binding affinity and activity. For example, the effect of the bromine at the 5-position and the phenyl group at the 2-position would be systematically investigated.

A computational SAR study would allow for the derivation of key principles, such as:

The bromine atom at the 5-position may serve as a key interaction point, potentially forming halogen bonds with the target protein.

The phenyl ring at the 2-position likely contributes to binding through hydrophobic or π-π stacking interactions.

Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) could significantly modulate binding affinity.

These derivations are instrumental for optimizing the lead compound to enhance its potency and selectivity. Without dedicated computational studies on this compound, a detailed and accurate analysis as per the requested outline cannot be constructed.

In Vitro Biological Activities and Mechanistic Insights of 5 Bromo 2 Phenyl 1,3 Benzothiazole and Analogues

Evaluation of Anticancer Activity

Benzothiazole (B30560) derivatives have been widely investigated as potential anticancer agents, demonstrating significant cytotoxic activity across various cancer cell lines. tandfonline.comnih.gov The inclusion of a bromo group and a phenyl substituent is a key area of synthetic exploration to enhance this biological activity.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2)

A range of 2-phenyl-1,3-benzothiazole derivatives and related analogues have been evaluated for their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). nih.govnih.gov

New series of 2-aminobenzothiazole (B30445) hybrids have shown promising in vitro antitumor effects. nih.gov For instance, certain hybrids linked to thiazolidine-2,4-dione and cyanothiouracil moieties were tested against HCT-116 (colorectal), HepG2, and MCF-7 cell lines. nih.gov Compound 4a , a thiazolidine-2,4-dione hybrid, was identified as the most potent, with IC₅₀ values of 5.61 µM, 7.92 µM, and 3.84 µM against HCT-116, HepG2, and MCF-7 cells, respectively. nih.gov Furthermore, compounds 4e and 8a also demonstrated strong cytotoxic impact on the MCF-7 breast cancer cell line, with IC₅₀ values of 6.11 µM and 10.86 µM. nih.gov

Other studies have highlighted the efficacy of different benzothiazole structures. A nitrophenyl sulphonamide based methylsulfonyl benzothiazole derivative exhibited potent activity against the HeLa cell line with an IG₅₀ value of 0.22 µM. nih.gov Similarly, an oxothiazolidine-based benzothiazole derivative showed effective anticancer activity against HeLa cells, inducing 96.8% inhibition with an IC₅₀ value of 9.76 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Benzothiazole Analogues Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 4a (thiazolidine-2,4-dione hybrid) | MCF-7 (Breast) | IC₅₀ | 3.84 | nih.gov |

| Compound 4a (thiazolidine-2,4-dione hybrid) | HepG2 (Liver) | IC₅₀ | 7.92 | nih.gov |

| Compound 4e | MCF-7 (Breast) | IC₅₀ | 6.11 | nih.gov |

| Compound 8a | MCF-7 (Breast) | IC₅₀ | 10.86 | nih.gov |

| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical) | IG₅₀ | 0.22 | nih.gov |

| Oxothiazolidine based benzothiazole | HeLa (Cervical) | IC₅₀ | 9.76 | nih.gov |

Mechanistic Investigations of Apoptosis Induction and Cell Cycle Arrest

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov Mechanistic studies have shown that these compounds can trigger cell cycle arrest at different phases and activate apoptotic pathways.

For example, a series of benzothiazole-triazole hybrids were found to induce cell cycle arrest in the G2/M phase and promote apoptosis in triple-negative breast cancer cells. nih.gov The pro-apoptotic effect is linked to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govmdpi.com Specifically, these compounds can inhibit the anti-apoptotic protein Bcl-2. nih.gov One study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, 7d , found that it downregulated the level of Bcl-2 by 4.9-fold while significantly increasing the level of the pro-apoptotic Bax protein in MCF-7 cells. mdpi.com

Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a crucial part of the mechanism. mdpi.com A pyrrolidine-based imidazo (B10784944) benzothiazole derivative demonstrated features of apoptosis through the enhancement of caspase-3 levels. nih.gov Compound 7d was also shown to activate caspase-3 and caspase-9, further confirming its pro-apoptotic activity. mdpi.com

In addition to apoptosis, cell cycle arrest is a significant mechanism. Flow cytometric analysis of MCF-7 cells treated with certain 2-aminobenzothiazole hybrids revealed that they inhibited cell population in the S and G1/S phases. nih.gov The 1-benzyl-5-bromoindolin-2-one derivative 7d caused cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com

Modulation of Molecular Targets (e.g., Tyrosine Kinases, Enzymes)

The molecular basis for the anticancer effects of benzothiazole analogues often involves their interaction with specific cellular targets, such as protein kinases. Tyrosine kinases are critical enzymes in cell signaling pathways that regulate cell proliferation and survival, making them prime targets for cancer therapy.

Several 2-phenyl-1,3-benzothiazole derivatives have been found to mimic the ATP-competitive binding of known inhibitors like genistein (B1671435) and quercetin (B1663063) to tyrosine kinases. tandfonline.com More specific inhibition has also been demonstrated. For instance, the benzothiazole hybrid 4a emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, with an IC₅₀ value of 91 nM. nih.gov This potent inhibition of a crucial signaling pathway highlights the therapeutic potential of these compounds.

Antimicrobial Activity Assessment

In addition to their anticancer properties, benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activity. scispace.comtandfonline.com The incorporation of a bromo-substituent on the benzothiazole ring has been shown to be a viable strategy for enhancing antibacterial and antifungal efficacy.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Analogues of 5-Bromo-2-phenyl-1,3-benzothiazole have demonstrated notable in vitro activity against a variety of bacterial species.

One study synthesized benzothiazole derivatives of isatin (B1672199), where compound 41c , featuring a bromo group at the 5th position, displayed excellent antibacterial activity against the Gram-negative bacteria Escherichia coli (MIC = 3.1 µg/ml) and Pseudomonas aeruginosa (MIC = 6.2 µg/ml), proving more potent than the reference drug ciprofloxacin. nih.gov This same compound also showed activity against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus (MIC = 12.5 µg/ml). nih.gov

Another study of thiazolyl aminobenzothiazole derivatives found that compounds with electron-withdrawing groups, such as a fluoro substituent at the 6-position of the benzothiazole ring, favored activity against both Gram-negative and Gram-positive bacteria. tandfonline.com N-acylhydrazone (NAH) derivatives containing a 5-bromo substituted phenyl group also showed bactericidal effects, with some compounds exhibiting strong activity (MIC = 7.81 μg/mL) against Gram-positive B. cereus and B. subtilis. bio-conferences.org

Table 2: In Vitro Antibacterial Activity of Benzothiazole Analogues

| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 41c (5-bromo isatin derivative) | E. coli (Gram-negative) | MIC | 3.1 | nih.gov |

| Compound 41c (5-bromo isatin derivative) | P. aeruginosa (Gram-negative) | MIC | 6.2 | nih.gov |

| Compound 41c (5-bromo isatin derivative) | B. cereus (Gram-positive) | MIC | 12.5 | nih.gov |

| Compound 41c (5-bromo isatin derivative) | S. aureus (Gram-positive) | MIC | 12.5 | nih.gov |

| Compound 18 (Thiazolyl aminobenzothiazole) | E. coli / P. aeruginosa | MIC | 6-8 | tandfonline.com |

| Compound 20 (Thiazolyl aminobenzothiazole) | S. aureus / B. subtilis | MIC | 6-8 | tandfonline.com |

| Compound 4 (2,4-Cl2 NAH derivative) | B. cereus / B. subtilis | MIC | 7.81 | bio-conferences.org |

*MIC: Minimum Inhibitory Concentration

In Vitro Antifungal Properties Against Fungal Strains (e.g., Candida albicans)

The antifungal potential of benzothiazole derivatives is also well-documented, with significant activity observed against pathogenic fungi like Candida albicans. tandfonline.comtandfonline.comrhhz.net

Research has shown that certain benzothiazole derivatives exhibit potent antifungal activity against C. albicans. tandfonline.comrhhz.net For instance, compounds 4c , 4g , and 6j from one synthesized series showed the highest activity against C. albicans. rhhz.net In another study, thiazolyl aminobenzothiazole derivatives 18 and 20 were the most active compounds against both C. albicans and Aspergillus niger, with MIC values as low as 3-4 µg/mL. tandfonline.com The presence of electron-withdrawing groups was also noted to enhance antifungal efficacy. tandfonline.com

Table 3: In Vitro Antifungal Activity of Benzothiazole Analogues

| Compound/Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 18 (Thiazolyl aminobenzothiazole) | C. albicans | MIC | 4-9 | tandfonline.com |

| Compound 18 (Thiazolyl aminobenzothiazole) | A. niger | MIC | 4-9 | tandfonline.com |

| Compound 20 (Thiazolyl aminobenzothiazole) | C. albicans | MIC | 3-4 | tandfonline.com |

| Compound 20 (Thiazolyl aminobenzothiazole) | A. niger | MIC | 3-4 | tandfonline.com |

| Compound 6j | C. albicans | MIC | N/A (Highest Activity) | rhhz.net |

| Compound 4a | A. fumigatus | MIC | 156.25 | rhhz.net |

*MIC: Minimum Inhibitory Concentration. N/A indicates data was qualitative in the source.

Exploration of Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance presents a significant challenge in the treatment of infectious diseases, including those caused by Mycobacterium tuberculosis. researchgate.netresearchgate.net A key strategy to combat this issue is the exploration of novel molecules that operate through different mechanisms of action, thereby bypassing existing resistance pathways. researchgate.netresearchgate.net Research into benzothiazole derivatives is part of this effort, aiming to develop compounds that can effectively treat resistant strains. researchgate.netresearchgate.net

One of the primary mechanisms of bacterial resistance involves the modification of molecular targets within the pathogen. nih.gov This alteration prevents drugs from binding effectively, rendering them inactive. Consequently, a major focus for researchers is the discovery of previously unexploited targets within microorganisms to develop new classes of antibiotics. nih.gov Another approach involves the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics or help overcome resistance when used in combination therapy. bio-conferences.org Studies on N-acylhydrazone (NAH) derivatives, for instance, have shown that combining them with antibiotics like streptomycin (B1217042) can result in synergistic effects against various bacterial strains, including Staphylococcus aureus. bio-conferences.org For benzothiazoles specifically, research has indicated that derivatives with chloro and bromo groups are particularly effective for anti-tuberculosis (TB) actions. pnrjournal.com

Anti-inflammatory and Analgesic Properties (In Vitro)

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic potential in various in vitro studies. The anti-inflammatory capacity of these compounds is often evaluated using methods such as the inhibition of bovine serum albumin denaturation or carrageenan-induced paw edema models. pnrjournal.comglobalresearchonline.net

Research has shown that specific substitutions on the benzothiazole ring system significantly influence these activities. For example, derivatives with a chloro functional group have been shown to possess significant capacity to inhibit bovine serum albumin denaturation, indicating potent anti-inflammatory activity. globalresearchonline.net Similarly, studies on 2-aminobenzothiazole derivatives revealed that the introduction of electron-withdrawing groups such as chloro (Cl), nitro (NO2), or methoxy (B1213986) (OCH3) at the 4 or 5 positions of the benzothiazole ring leads to an increase in anti-inflammatory effects. jddtonline.inforesearchgate.net Bromo-substituted derivatives have also been highlighted for their good anti-inflammatory and analgesic activities. sci-hub.se In one study, 4-phenyl-piperazine benzothiazolyl amide analogues were found to inhibit inflammation by a remarkable 44–74.1%. pnrjournal.com

| Derivative Class | Assay / Model | Key Findings | Reference |

|---|---|---|---|

| 5-Chloroindolylbenzothiazole derivative | Carrageenan-induced paw edema | Exhibited most potent anti-inflammatory activity (72.2% edema inhibition). | sci-hub.se |

| 7-Chloroindolylbenzothiazole derivative | Not Specified | Showed most potent analgesic activity (69.2% inhibition). | sci-hub.se |

| 4-Phenyl-piperazine benzothiazolyl amides | Carrageenan-induced paw edema | Demonstrated 44–74.1% inhibition of inflammation. | pnrjournal.com |

| 2-Amino benzothiazoles with electron-withdrawing groups (Cl, NO2, OCH3) at position 4 or 5 | Not Specified | Increased anti-inflammatory activity was observed. | jddtonline.inforesearchgate.net |

| Benzothiazole derivatives with a chloro group | Inhibition of bovine serum albumin denaturation | Showed significant in-vitro anti-inflammatory activity. | globalresearchonline.net |

Antitubercular and Antimalarial Research (In Vitro)

The search for new treatments for global health threats like tuberculosis and malaria has led to the investigation of benzothiazole derivatives, with several compounds showing promising in vitro activity.

In antitubercular research, specific bromo-substituted benzothiazoles have been identified as potent agents against Mycobacterium tuberculosis. One notable compound, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, demonstrated significant activity against the H37Rv strain. researchgate.netresearchgate.net General studies on benzothiazole derivatives have corroborated the efficacy of halogen substitutions, finding that compounds with chloro and bromo groups were more effective than those with a nitro group for anti-TB action. pnrjournal.com Another derivative, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, showed high activity against both the standard H37Rv strain and a multidrug-resistant (MDR-MTB) strain of M. tuberculosis. tandfonline.com

In the realm of antimalarial research, benzothiazole hydrazones have emerged as a promising class of compounds. These molecules have been tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One particular compound, designated 5f, was found to be the most effective antiplasmodial agent among the tested series. asm.org Importantly, this compound also exhibited significant activity against the K1 strain of P. falciparum, which is known to be resistant to the common antimalarial drugs chloroquine (B1663885) and pyrimethamine. asm.org

| Compound | Target Organism | Activity Metric | Reference |

|---|---|---|---|

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | M. tuberculosis H37Rv | IC90: 3.386 µg/mL | researchgate.net |

| {2-(Benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | M. tuberculosis H37Rv | MIC: 1 µg/mL | tandfonline.com |

| {2-(Benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | Multidrug-resistant M. tuberculosis (MDR-MTB) | MIC: 2 µg/mL | tandfonline.com |

| Benzothiazole Hydrazone (Compound 5f) | P. falciparum | IC50: 1.87 ± 0.24 µM | asm.org |

| Benzothiazole Hydrazone (Compound 5f) | P. falciparum K1 (chloroquine-resistant) | IC50: 14.17 ± 1.34 µM | asm.org |

Other Relevant Biological Activities (e.g., Anticonvulsant, Antiviral, Antioxidant, Antileishmanial)

Beyond the activities previously discussed, the benzothiazole scaffold, including this compound derivatives, has been investigated for a wide array of other potential therapeutic applications. jddtonline.inforesearchgate.netscispace.com

In Vitro Screening and Efficacy Studies

Anticonvulsant Activity: Several studies have highlighted the potential of benzothiazole derivatives as anticonvulsant agents. The presence of a 4-bromo phenyl group in 1,3-benzothiazol-2-yl acetohydrazones was shown to confer good anticonvulsant activity. researchgate.net In screening tests, such as the maximal electroshock (MES) model, various derivatives have demonstrated protective effects. mdpi.com For instance, 5-Bromo-2-methoxy-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzenesulfonamide is one such derivative that has been evaluated for its anticonvulsant properties. tandfonline.com

Antiviral Activity: The benzothiazole nucleus is a component in the development of antiviral drugs. nih.gov Novel benzothiazole-2-thiophene S-glycoside derivatives have been tested against a range of viruses, showing notable activity against Herpes Simplex Virus-1 (HSV-1) and Hepatitis C Virus (HCV). nih.gov Research has also been conducted on their effectiveness against plant viruses, such as the Tobacco Mosaic Virus (TMV). researchgate.net

Antioxidant Activity: Benzothiazole derivatives have been assessed for their ability to scavenge free radicals. Studies on benzothiazole-thiazolidinone derivatives found that their antioxidant activity was dose-dependent. ijprajournal.com The efficacy of these compounds is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging methods. ijprajournal.com Other research has focused on synthesizing novel benzothiazole and coumarin-based derivatives, with some compounds showing significant antioxidant potential compared to standards like ascorbic acid. rjptonline.org

Antileishmanial Activity: The fight against leishmaniasis has also benefited from research into benzothiazoles. In one study, a series of 22 benzothiazole derivatives were screened, showing a range of potencies with IC50 values between 18.32 and 81.89 µM. Other research has demonstrated that attaching a benzothiazole group to an amino-9-(10H)-acridinone ring can enhance antileishmanial capabilities, with some derivatives showing selective toxicity against the amastigote stage of the parasite. nih.gov

| Activity | Compound Class / Derivative | Key Finding / Efficacy | Reference |

|---|---|---|---|

| Anticonvulsant | 1,3-Benzothiazol-2-yl acetohydrazones with 4-bromo phenyl group | Showed good anticonvulsant activity. | researchgate.net |

| Antiviral | Benzothiazole-2-thiophene S-glycosides | Substantial IC50, CC50, and SI values against HSV-1. | nih.gov |

| Antioxidant | Benzothiazole-thiazolidine-one derivatives | IC50 values ranged from 106.59 to 292.75 µg/mL in a hydroxy radical scavenging assay. | ijprajournal.com |

| Antileishmanial | Various benzothiazole derivatives | IC50 values ranged from 18.32 to 81.89 µM against Leishmania. | |

| Antileishmanial | 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Revealed selective antileishmanial activity. | nih.gov |

Proposed Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. For benzothiazole derivatives, several mechanisms have been proposed based on their observed biological activities:

Antitubercular: The enzyme 7,8-diamino pelargonic acid aminotransferase (DAPA), which is involved in the biotin (B1667282) biosynthesis pathway of Mycobacterium tuberculosis, has been identified as a potential target. tandfonline.com

Antimalarial: The antimalarial effect of benzothiazole hydrazones is believed to stem from their ability to inhibit heme polymerization, a critical detoxification process for the malaria parasite. asm.org

Antiviral: For activity against HCV and HSV-1, the proposed mechanism involves the inhibition of key viral enzymes such as NS3/4A protease and USP7. nih.gov

Antioxidant: The primary mechanism for the antioxidant effects of these compounds is direct radical scavenging. ijprajournal.com

Anticonvulsant: While less defined, some evidence suggests that the mechanism for related compounds may involve the modulation of neurotransmitter concentrations, such as serotonin (B10506) and norepinephrine. mdpi.com

Investigation of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, SAR studies have identified key structural features responsible for their diverse pharmacological effects.

A general observation is that substitutions at the 2, 4, 5, and 6-positions of the benzothiazole ring are critical for activity. rjptonline.org The presence of a phenyl or substituted phenyl group at the 2-position is often associated with anti-TB, anticonvulsant, and anti-inflammatory properties. rjptonline.org

Anti-inflammatory and Analgesic SAR: The nature and position of substituents play a significant role. Bromo-substituted derivatives generally show good activity. sci-hub.se Furthermore, the presence of electron-withdrawing groups like Cl, NO2, and OCH3 at the 4 or 5-positions has been found to enhance anti-inflammatory activity. researchgate.net For dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes related to pain and inflammation, the placement of fluoro-, chloro-, or bromo- groups at the ortho position of a phenyl ring on the side chain was found to be crucial for high potency. nih.gov

Antitubercular SAR: Halogen substitutions are key. Studies have shown that chloro and bromo groups on the benzothiazole moiety are more effective for anti-TB activity than a nitro group. pnrjournal.com A more specific SAR study revealed an optimal correlation for activity with a para-bromo substitution on a phenyl ring attached to a furan (B31954) ring at the 2-position of the benzothiazole, combined with a methoxy group at the 6-position of the benzothiazole core. researchgate.net

Antiviral SAR: Activity is strongly linked to the substituent at the 2-position. An amine or amido linkage at this position, as well as the presence of other aryl moieties like pyrazole (B372694) or pyridine (B92270), can confer antiviral properties. mdpi.com Additionally, methylation at the 5th or 6th position of the benzothiazole ring can increase the potency of antiviral compounds. mdpi.com

Anticonvulsant SAR: Halogen substituents are important for anticonvulsant properties. rjptonline.org Specifically, the presence of a 4-bromo phenyl group has been highlighted as a key feature for good anticonvulsant activity in certain series of benzothiazole derivatives. researchgate.net

Impact of Substituent Variations on Biological Potency

The biological potency of the 2-phenyl-1,3-benzothiazole framework is highly sensitive to the nature and position of substituents on both the benzothiazole and the phenyl rings. Structure-activity relationship (SAR) studies have revealed that specific modifications can enhance efficacy and selectivity for various biological targets.

For instance, in the context of anticancer activity, the presence of a halogen, such as bromine or chlorine, on the benzothiazole ring is often associated with increased potency. chemistryjournal.nettandfonline.com Studies on a series of 2-phenylbenzothiazole (B1203474) derivatives have shown that electron-withdrawing groups, including halogens and nitro groups, can improve activity. chemistryjournal.netpnrjournal.com Specifically, the introduction of a bromo group at the 5-position of the benzothiazole, combined with specific substitutions on the 2-phenyl ring, has been explored for its cytotoxic effects. ut.ac.ir

The substitution pattern on the 2-phenyl ring is equally critical. For example, in a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamides designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), an analog featuring a 3-bromo-5-chlorophenylsulfonyl group (Compound 7i) demonstrated notable activity. nih.gov This highlights the intricate interplay between substituents on different parts of the molecule.

Furthermore, research into antitubercular agents has shown that benzothiazole derivatives with a bromine substituent on the benzothiazole ring exhibit potent activity. chemistryjournal.net In one study, a compound with a bromo group at the R2 position and a methyl group at the R1 position was found to be highly potent. chemistryjournal.net The presence of electron-withdrawing groups like halogens was generally correlated with better antitubercular activity. chemistryjournal.net

The following interactive table summarizes the impact of various substituents on the biological activity of 2-phenyl-1,3-benzothiazole analogues based on findings from multiple studies.

Filter by Biological Activity:

| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-Phenylbenzothiazole | -Br | Position 5 | Contributes to cytotoxic activity. | ut.ac.ir |

| 2-(4-aminophenyl)benzothiazole | Halogen (Cl, Br) | 3'-position of phenyl ring | Enhances potency and broadens the spectrum of activity against various cancer cell lines. | chemistryjournal.net |

| 2-Phenylbenzothiazole | -NO2 | Position 5 | Enhances antibacterial and antifungal activity. | pnrjournal.com |

| 2-(4-sulfonamido)benzothiazole | -Br | Benzothiazole ring | Found to be most potent in a series of antitubercular compounds. | chemistryjournal.net |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide | 3-bromo-5-chlorophenylsulfonyl | Piperidine nitrogen | Exhibited dual inhibitory activity. | nih.gov |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling is a crucial tool in understanding the key structural features of a molecule responsible for its biological activity and in designing new, more potent ligands. For the 2-phenyl-1,3-benzothiazole class of compounds, several pharmacophore models have been developed to elucidate their mechanism of action against various targets.

A common design strategy for benzothiazole-based inhibitors involves three essential components: (i) a benzothiazole core, (ii) an aromatic or heteroaromatic ring system (like the 2-phenyl group), and (iii) a linker connecting the two. mdpi.com

Pharmacophore studies have revealed several key features for the biological activity of these compounds:

Hydrophobic Aromatic Features: The 2-phenyl ring and the benzene (B151609) part of the benzothiazole core often engage in hydrophobic interactions with the target protein. esisresearch.org The planarity of this bicyclic system is considered favorable for these interactions. rjptonline.org

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring is a significant hydrogen bond acceptor, crucial for binding to target proteins. mdpi.comesisresearch.org Depending on the substituents, other atoms like oxygen in an amide or ether linkage can also act as hydrogen bond acceptors.

Hydrogen Bond Donors: Amino groups or other suitable substituents can act as hydrogen bond donors, further stabilizing the ligand-protein complex. mdpi.com

Electron-Withdrawing/Donating Groups: The electronic properties of the substituents play a pivotal role. Electron-withdrawing groups like halogens (e.g., bromine) or nitro groups can enhance activity by modulating the electronic distribution of the molecule and improving its binding affinity. chemistryjournal.netnih.gov

For instance, in the design of inhibitors for the AdeABC efflux pump in Acinetobacter baumannii, a pharmacophore model for 2-substituted benzothiazoles identified the nitrogen of the thiazole ring and the oxygen of an amide substituent at the second position as significant hydrogen bond acceptors. esisresearch.org It also highlighted the importance of three hydrophobic aromatic features. esisresearch.org This model explained why a 2-phenylbenzothiazole structure is more favorable for potency than a 2-benzylbenzothiazole structure in that specific context. esisresearch.org

Similarly, in the development of monoamine oxidase B (MAO-B) inhibitors, the benzothiazole core was designed to bind within the substrate cavity of the enzyme, while a heteroaryl residue was positioned in the entrance cavity. mdpi.com Nitrogen atoms in a linker between these two parts were found to form stabilizing hydrogen bond interactions with amino acid residues in the enzyme's active site. mdpi.com

These principles guide the rational design of novel 2-phenyl-1,3-benzothiazole analogues. By strategically placing substituents that fulfill the requirements of the pharmacophore model for a specific target, it is possible to optimize the potency and selectivity of these compounds for various therapeutic applications.

Advanced Applications and Research Frontiers of Benzothiazole Derivatives Excluding Medicinal Applications, Human Trials, and Properties

Materials Science Applications

The unique photophysical properties inherent to the 2-phenylbenzothiazole (B1203474) core structure make its derivatives, including 5-Bromo-2-phenyl-1,3-benzothiazole, valuable components in the field of materials science. catsyn.com The fusion of a benzene (B151609) and a thiazole (B1198619) ring creates a stable, aromatic system that can be chemically tuned to achieve desired electronic and optical characteristics.

Use in Optoelectronic Technologies and Dyes

The 2-phenylbenzothiazole (pbt) fragment is a significant chromophore group, and its derivatives are extensively utilized as building blocks for materials in optoelectronic technologies. catsyn.com The compound this compound, in particular, is classified as a material for electronics and optoelectronics, with specific mention of its potential use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The benzothiazole (B30560) core contributes to the luminescent properties of these materials. catsyn.com

Furthermore, the general class of benzothiazole derivatives is foundational in the synthesis of various dyes. researchgate.netdiva-portal.org The structural features of these compounds, such as the thiazole ring, enhance their substantivity, particularly for cellulosic fibers. researchgate.net The incorporation of the benzothiazole moiety into azo dyes, for instance, has been a subject of study to create new colorant organic materials. diva-portal.org

Applications in Organic Field-Effect Transistors (OFETs) and Solar Cells

Derivatives of 2-phenylbenzothiazole are generally recognized for their application in organic field-effect transistors (OFETs) and solar cells. catsyn.com The potential for arylbenzothiazole derivatives in the development of organic solar cells has been noted in synthetic chemistry research. However, while the broader class of benzothiazoles is explored for these applications, specific research detailing the performance and integration of this compound in OFET or solar cell devices is not prominently available in current literature.

Development of Sensor Molecules

The development of sensor molecules is another area where benzothiazole derivatives have shown significant promise. catsyn.com For example, a fluorescent probe based on a different benzothiazole derivative has been synthesized for the specific recognition of zinc ions (Zn2+). The inherent fluorescence of the benzothiazole core makes it an attractive scaffold for creating chemosensors. While the benzothiazole family is a source of such functional molecules, specific studies focused on the application of this compound as a sensor molecule have not been detailed in the reviewed research.

Agrochemical Applications

The benzothiazole scaffold is a crucial structural motif in the discovery and development of new agrochemicals. These compounds are known to possess a wide spectrum of biological activities relevant to agriculture, including fungicidal, herbicidal, and insecticidal properties. In this context, this compound is identified commercially as a pesticide intermediate, indicating its role as a building block in the synthesis of more complex active ingredients for crop protection. researchgate.net

Table 1: Agrochemical Potential of the Benzothiazole Scaffold

| Activity Type | Reference |

| Fungicidal | |

| Herbicidal | |

| Insecticidal | |

| Pesticide Intermediate | researchgate.net |

Catalysis and Industrial Chemical Processes

In addition to being products of catalyzed reactions, benzothiazole derivatives themselves have applications as catalysts. catsyn.com The compound this compound is specifically offered as a potential catalyst and ligand. researchgate.net The synthesis of various benzothiazoles often employs catalytic systems. For instance, titanium dioxide has been used as a catalyst for the bromination of benzothiazole. Palladium-catalyzed reactions are also common for creating derivatives. The role of this compound as a ligand likely involves its coordination to a metal center, thereby modifying the metal's catalytic activity for specific organic transformations.

Environmental and Biodegradation Studies

The environmental fate of benzothiazoles is a subject of ongoing study. Research has shown that these compounds are susceptible to microbial degradation. Aerobic mixed cultures are capable of using benzothiazole as a sole source of carbon, nitrogen, and energy.

Studies on Rhodococcus species have provided insight into the biodegradation pathways. For example, Rhodococcus pyridinovorans can degrade benzothiazole through successive oxidations, first to 2-hydroxybenzothiazole (B105590) and subsequently to dihydroxybenzothiazole, eventually leading to the opening of the aromatic ring. The degradation of benzothiazoles has been observed under both aerobic and anaerobic conditions. The presence of a bromine substituent on the benzene ring, as in this compound, introduces the possibility of dehalogenation steps during the biodegradation process, a common feature in the breakdown of brominated organic compounds.

Future Directions and Challenges in 5 Bromo 2 Phenyl 1,3 Benzothiazole Research

Development of Novel Synthetic Methodologies

One of the most common methods for synthesizing the benzothiazole (B30560) core involves the condensation of 2-aminothiophenols with aldehydes. mdpi.com Challenges in this area include the development of more efficient and reusable catalysts. mdpi.com Researchers are exploring the use of novel catalysts such as polymer-grafted iodine acetate (B1210297) and tin(IV) pyrophosphate to facilitate this condensation under milder conditions. mdpi.com Microwave-assisted synthesis is also a promising avenue, offering the potential for significantly reduced reaction times and improved yields compared to traditional heating methods. mdpi.com

Another key challenge lies in the regioselective bromination of the benzothiazole ring system. Current methods often require harsh conditions and can lead to the formation of unwanted byproducts. Future methodologies will likely focus on the development of more selective brominating agents and catalytic systems that can precisely install the bromine atom at the 5-position.

The table below outlines some of the current and emerging synthetic approaches, highlighting the areas for future development.

| Synthetic Approach | Key Features | Challenges & Future Directions |

| Condensation of 2-aminothiophenol (B119425) and benzaldehyde (B42025) | A widely used method for forming the benzothiazole ring. mdpi.com | Development of greener and more efficient catalysts, exploration of microwave-assisted and room-temperature reactions. mdpi.com |

| Jacobson Synthesis | A classic method for benzothiazole ring closure. ut.ac.ir | Improving yields and exploring its applicability to a wider range of substituted precursors. |

| Oxidative Cyclization | Utilizes an oxidizing agent to promote the cyclization of thiobenzanilides. ut.ac.ir | Finding milder and more selective oxidizing agents to prevent over-oxidation and side reactions. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure to improve efficiency. scispace.com | Optimizing reaction conditions to ensure high yields and purity of the final product. |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of 5-Bromo-2-phenyl-1,3-benzothiazole is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and FT-IR are routinely used for characterization, the future lies in the integration of more advanced methods. ut.ac.irresearchgate.netijpbs.com

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be instrumental in elucidating fragmentation pathways and confirming molecular structures with greater certainty. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will provide more detailed insights into the connectivity and spatial relationships of atoms within the molecule.

Computational chemistry, particularly density functional theory (DFT) calculations, is poised to play an increasingly important role. These theoretical methods can be used to:

Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) to aid in experimental data interpretation.

Model reaction mechanisms to guide the development of new synthetic routes.

Calculate electronic properties, such as molecular orbital energies and electrostatic potential maps, to understand the molecule's reactivity and potential for intermolecular interactions.

Simulate the interactions of this compound with biological targets to guide the design of new therapeutic agents.

The synergy between advanced spectroscopic experiments and high-level computational modeling will be a key driver of future research, enabling a more comprehensive understanding of this compound at the molecular level.

Exploration of New Biological Targets and Mechanisms (In Vitro)

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scispace.comontosight.aipcbiochemres.com While preliminary studies have hinted at the potential of this compound and related compounds, a significant challenge remains in identifying their specific biological targets and elucidating their mechanisms of action at the molecular level. ontosight.aismolecule.com

Future in vitro research will focus on screening this compound against a broader range of biological targets. This includes a diverse array of enzymes, receptors, and protein-protein interactions implicated in various diseases. For instance, given the known anticancer properties of other benzothiazole derivatives, future studies could investigate its effects on specific cancer cell lines and explore its potential to inhibit key signaling pathways involved in tumor growth and proliferation. scispace.comscispace.com

A significant area of future exploration is in the field of neurodegenerative diseases. Some benzothiazole derivatives have shown neuroprotective effects, and there is potential to investigate whether this compound can modulate pathways related to conditions like Alzheimer's disease. bohrium.com

The table below summarizes potential areas for in vitro biological exploration.

| Therapeutic Area | Potential Targets/Mechanisms | Future Research Focus |

| Oncology | Kinase inhibition, apoptosis induction, anti-proliferative activity. scispace.comscispace.com | Screening against a panel of cancer cell lines, identifying specific kinase targets, studying effects on the cell cycle. |

| Infectious Diseases | Inhibition of bacterial or fungal enzymes, disruption of microbial cell membranes. pcbiochemres.com | Determining the minimum inhibitory concentration (MIC) against a wider range of pathogens, investigating mechanisms of antimicrobial action. |

| Neurodegenerative Diseases | Inhibition of amyloid-β aggregation, modulation of neurotransmitter systems. bohrium.com | Investigating neuroprotective effects in cell-based models of Alzheimer's or Parkinson's disease. |

| Inflammation | Inhibition of pro-inflammatory enzymes like COX or LOX. | Evaluating anti-inflammatory activity in cellular assays, identifying specific enzymatic targets. |

Expansion into Emerging Materials Science Applications

Beyond its biological potential, the unique photophysical and electronic properties of the this compound scaffold make it a promising candidate for applications in materials science. smolecule.com The presence of the benzothiazole ring system, a known fluorophore, suggests potential uses in the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. smolecule.comcatsyn.com

Future research in this area will likely focus on:

Organic Electronics: Investigating the charge transport properties of this compound and its derivatives for use as organic semiconductors in thin-film transistors and other electronic devices. catsyn.com

Fluorescent Materials: Exploring the tunability of its fluorescence emission through chemical modification to create new dyes and pigments for a variety of applications, including bioimaging. catsyn.comresearchgate.net

Sensors: Designing and synthesizing derivatives of this compound that exhibit changes in their optical or electronic properties in the presence of specific analytes, leading to the development of new chemical sensors.

The challenge in this field will be to establish clear structure-property relationships that allow for the rational design of materials with tailored characteristics. This will require a multidisciplinary approach, combining synthetic chemistry with advanced materials characterization and device fabrication.

Q & A

Q. What are reliable synthetic methodologies for preparing 5-Bromo-2-phenyl-1,3-benzothiazole?

The synthesis typically involves coupling reactions under controlled conditions. For example, 5-bromo-4-phenylthiazol-2-amine can react with 4-chlorobutanoyl chloride in the presence of K₂CO₃ in chloroform, followed by refluxing with piperidine in toluene to cyclize the intermediate. Reaction monitoring via TLC and purification by chromatography are critical for isolating the product . Alternatively, bromination of 2-aminothiazole derivatives using CuBr and n-butyl nitrite in acetonitrile at 333 K provides a high-yield route .

Q. How should researchers safely handle this compound in the laboratory?

Refer to GHS-compliant safety protocols: Use personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation by working in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Store in airtight containers away from oxidizers .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., thiazole protons at δ 8.16 ppm in DMSO-d₆) .

- IR spectroscopy : Identification of functional groups like C-Br (≈ 600–700 cm⁻¹) and C=N (≈ 1600 cm⁻¹) .

- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals conformational details such as dihedral angles between aromatic rings (e.g., 36.69–36.85° between thiazole and phenyl rings) and puckering parameters (Q ≈ 0.27–0.28 Å for pyrrolidine rings). These data help distinguish polymorphs and validate computational models . For example, π⋯π interactions (centroid distances ≈ 3.75 Å) stabilize crystal packing, which impacts solubility and solid-state reactivity .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

- Substituent screening : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the phenyl ring to modulate electronic effects and improve antimicrobial activity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in aryl bromide intermediates .

- Catalytic systems : Use Pd catalysts for cross-coupling reactions to attach heteroaryl groups (e.g., triazoles) at the 2-position, expanding biological relevance .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group). Molecular docking studies (e.g., with AutoDock Vina) identify binding affinities to biological targets like HSV-1 thymidine kinase (docking scores < −7 kcal/mol suggest strong inhibition) . Databases like Reaxys and PubChem provide reaction pathway data for retrosynthetic planning .

Q. What experimental approaches validate the biological activity of benzothiazole derivatives?

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ > 100 µM for non-toxic derivatives) .

- Enzyme inhibition : Fluorometric assays targeting HIV-1 reverse transcriptase or COX-2, comparing IC₅₀ values to reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.